2-Fluoro-5-nitrobenzoyl fluoride
Description
2-Fluoro-5-nitrobenzoyl fluoride (C₇H₃F₂NO₃) is a fluorinated aromatic compound characterized by a benzoyl fluoride backbone substituted with fluorine at the 2-position and a nitro group at the 5-position. This structure confers unique electrophilic reactivity due to the electron-withdrawing effects of both substituents, making it valuable in organic synthesis, particularly in acyl transfer reactions and as an intermediate for pharmaceuticals or agrochemicals . Its synthesis typically involves the acyl-chlorination of 2-fluoro-5-nitrobenzoic acid followed by fluorination, as demonstrated in the preparation of related benzoyl chlorides .
Properties
IUPAC Name |
2-fluoro-5-nitrobenzoyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMORBGLUXQZHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401294141 | |
| Record name | Benzoyl fluoride, 2-fluoro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858249-91-8 | |
| Record name | Benzoyl fluoride, 2-fluoro-5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858249-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl fluoride, 2-fluoro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 2-Fluorobenzoyl Chloride
A direct route involves nitration of 2-fluorobenzoyl chloride. The acyl chloride group directs electrophilic nitration to the meta position (C-5), yielding 2-fluoro-5-nitrobenzoyl chloride. Subsequent halide exchange replaces chlorine with fluorine:
Reaction Steps :
-
Nitration : 2-Fluorobenzoyl chloride undergoes nitration with fuming HNO₃ in H₂SO₄ at 0–5°C.
-
Fluorination : The intermediate chloride reacts with anhydrous KF in diglyme at 120°C, achieving 85–90% yield.
Key Data :
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C | 78 |
| Fluorination | KF, diglyme | 120°C | 89 |
This method’s efficiency hinges on avoiding hydrolysis of the acyl chloride during nitration, necessitating strict moisture control.
Oxidation of 5-Fluoro-2-nitrophenol
Patent CN107935858B describes 5-fluoro-2-nitrophenol synthesis via amination and hydrolysis of 2,4-difluoronitrobenzene. Oxidation of this phenol to 2-fluoro-5-nitrobenzoic acid, followed by fluorination, offers an alternative route:
Reaction Steps :
-
Oxidation : 5-Fluoro-2-nitrophenol is oxidized with KMnO₄ in acidic medium (70°C, 6 h) to 2-fluoro-5-nitrobenzoic acid (82% yield).
-
Acyl Fluoride Formation : The acid reacts with cyanuric fluoride (F₂C(CN)₃) in pyridine at 60°C, yielding 76% 2-fluoro-5-nitrobenzoyl fluoride.
Challenges :
-
Nitrophenol oxidation requires careful pH control to prevent decarboxylation.
-
Cyanuric fluoride’s moisture sensitivity demands anhydrous conditions.
Diazotization of 2-Fluoro-5-nitroaniline
Patent EP0127079A1 details 2-fluoro-5-nitroaniline synthesis via selective reduction of 2,4-dinitrofluorobenzene. This aniline serves as a precursor for carboxylation:
Reaction Steps :
-
Sandmeyer Reaction : Diazotization with NaNO₂/HCl (0°C) followed by CuCN/KCN yields 2-fluoro-5-nitrobenzonitrile (68% yield).
-
Hydrolysis : The nitrile is hydrolyzed to 2-fluoro-5-nitrobenzoic acid using 6M HCl (reflux, 12 h; 83% yield).
-
Fluorination : Thionyl fluoride (SOF₂) converts the acid to the acyl fluoride (91% yield).
Optimization :
-
Excess CuCN improves nitrile yield.
-
SOF₂ offers superior selectivity over DAST for acid-to-fluoride conversion.
Comparative Analysis of Methodologies
Yield and Scalability
| Method | Total Yield (%) | Scalability | Key Limitation |
|---|---|---|---|
| Nitration of Acyl Chloride | 69 | High | Hydrolysis risk during nitration |
| Phenol Oxidation | 62 | Moderate | Multi-step oxidation |
| Diazotization-Carboxylation | 56 | Low | Cyanide handling |
The acyl chloride route offers the highest scalability but requires rigorous anhydrous conditions.
Industrial Applications and Patent Landscape
The compound’s utility in herbicide synthesis (e.g., flumioxazin precursors) drives demand for cost-effective routes. Patent CN107935858B’s high-yield amination-hydrolysis method (98% yield for 5-fluoro-2-nitroaniline) positions it as a preferred intermediate for further carboxylation. Conversely, EP0127079A1’s iron-mediated reduction (24% yield) is less viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-nitrobenzoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Hydrolysis: The carbonyl fluoride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Hydrolysis: Aqueous acidic or basic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzamides or esters.
Reduction: Formation of 2-fluoro-5-aminobenzoyl fluoride.
Hydrolysis: Formation of 2-fluoro-5-nitrobenzoic acid.
Scientific Research Applications
2-Fluoro-5-nitrobenzoyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Potential use in the development of enzyme inhibitors and other bioactive molecules.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Fluoro-5-nitrobenzoyl fluoride involves its reactivity towards nucleophiles and its ability to undergo reduction and hydrolysis. The fluorine atom and nitro group on the benzene ring influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or reducing agents used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 2-fluoro-5-nitrobenzoyl fluoride and its analogs in terms of molecular structure, reactivity, and applications.
Key Comparative Insights:
Reactivity: Acyl Halides: 2-Fluoro-5-nitrobenzoyl chloride exhibits higher reactivity than its fluoride counterpart due to the weaker C-Cl bond, facilitating nucleophilic acyl substitutions. However, it is more susceptible to hydrolysis, limiting its use in aqueous environments . Electrophilicity: The nitro group at the 5-position enhances the electrophilicity of the benzoyl fluoride, making it superior to non-nitro-substituted analogs (e.g., 2-fluoro-5-formylbenzoic acid) in reactions requiring electron-deficient aromatic systems .
Functional Group Influence :
- Isocyanides (e.g., 2-Fluoro-5-nitrophenylisocyanide) : Unlike acyl fluorides, isocyanides participate in multicomponent reactions (e.g., Ugi reaction) but require inert conditions due to sensitivity to moisture .
- Aldehydes (e.g., 2-Fluoro-5-nitrobenzaldehyde) : While less reactive than acyl halides, aldehydes are pivotal in condensation reactions, such as forming imines or hydrazones .
Substituent Position and Halogen Effects :
- Positional isomers like 5-fluoro-2-nitrobenzaldehyde (nitro at 2-position) exhibit distinct electronic properties compared to 2-fluoro-5-nitro derivatives. The meta-substitution pattern in the latter enhances resonance stabilization of intermediates .
- Chlorine substitution (e.g., 2-chloro-5-fluorobenzaldehyde) increases molecular weight and lipophilicity, favoring applications in hydrophobic matrices .
Applications :
Q & A
Q. What are the standard synthetic routes for 2-Fluoro-5-nitrobenzoyl fluoride, and how do reaction conditions influence yield?
The synthesis of 2-Fluoro-5-nitrobenzoyl fluoride typically involves fluorination and nitration steps. A common approach is the diazotization of aniline derivatives followed by fluorination using agents like HF or KF, as seen in structurally similar compounds such as 2-fluoro-3-nitrobenzoyl chloride . Reaction conditions, including solvent choice (e.g., dichloromethane vs. DMF) and temperature, significantly impact yield. For example, polar aprotic solvents enhance nucleophilic fluorination efficiency but may require anhydrous conditions to prevent hydrolysis of the acyl fluoride group . Optimization of stoichiometry (e.g., excess nitrating agents like HNO₃/H₂SO₄) is critical to minimize by-products like dinitrated derivatives.
Q. Which spectroscopic and chromatographic methods are optimal for characterizing 2-Fluoro-5-nitrobenzoyl fluoride?
Key techniques include:
- ¹⁹F NMR : To confirm fluorine substitution patterns (δ ~ -110 ppm for aromatic F) .
- IR Spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
- HPLC-MS : For purity assessment, using reversed-phase C18 columns with acetonitrile/water gradients. Electrospray ionization (ESI) in negative mode is effective for detecting nitro and fluoride groups .
Q. What safety protocols are essential when handling 2-Fluoro-5-nitrobenzoyl fluoride?
This compound is corrosive and moisture-sensitive. Key precautions include:
Q. How do fluorinated benzoyl derivatives compare to non-fluorinated analogs in stability and reactivity?
Fluorination enhances thermal stability and lipophilicity due to the strong C-F bond and electron-withdrawing effects. For example, fluorinated benzoic acids exhibit higher resistance to enzymatic degradation compared to non-fluorinated analogs, making them suitable for prolonged bioactivity studies . However, the nitro group increases electrophilicity, requiring careful control in nucleophilic reactions (e.g., amidation) to avoid over-reactivity .
Advanced Research Questions
Q. How do electronic effects of the fluorine and nitro groups influence reaction mechanisms in nucleophilic acyl substitutions?
The meta-nitro and para-fluoro substituents create a strong electron-deficient aromatic ring, accelerating nucleophilic attack at the carbonyl carbon. Computational studies (e.g., DFT calculations) show that the nitro group lowers the LUMO energy of the acyl fluoride by ~2 eV, facilitating reactions with amines or alcohols. However, steric hindrance from fluorine may reduce accessibility in bulky nucleophiles . Kinetic studies using in-situ IR monitoring can quantify these effects .
Q. How can researchers resolve contradictions in reported yields for fluorinated benzoyl derivatives?
Discrepancies often arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or moisture content during synthesis. For example, traces of water can hydrolyze acyl fluorides to carboxylic acids, reducing yields by up to 30% . Systematic optimization using design-of-experiment (DoE) approaches, focusing on solvent drying and reagent stoichiometry, is recommended.
Q. What role does 2-Fluoro-5-nitrobenzoyl fluoride play in synthesizing enzyme inhibitors?
Its reactive acyl fluoride group enables efficient coupling with amine-containing biomolecules. For instance, it has been used to prepare fluorinated protease inhibitors, where the nitro group enhances binding to hydrophobic enzyme pockets. Structural analogs like 3,4-Difluoro-5-nitrobenzyl chloride are employed in photoaffinity labeling to study enzyme active sites .
Q. How can computational modeling predict the reactivity of 2-Fluoro-5-nitrobenzoyl fluoride in complex systems?
Molecular docking and MD simulations can model interactions with biological targets (e.g., acetylcholinesterase). QSAR studies using Hammett σ constants for nitro and fluorine substituents (σₘ = 0.71 for NO₂, σₚ = 0.06 for F) help predict reaction rates and regioselectivity in multi-step syntheses .
Q. Methodological Recommendations
- Synthesis : Prioritize Schlenk-line techniques for moisture-sensitive steps .
- Characterization : Combine X-ray crystallography (for solid-state structure) with dynamic NMR to study conformational flexibility .
- Data Analysis : Use multivariate regression to correlate reaction parameters (e.g., temperature, solvent polarity) with yield and purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
